molecular formula C8H16O8 B14700887 acetic acid;(2S,5R)-1,4-dioxane-2,5-diol CAS No. 20688-60-2

acetic acid;(2S,5R)-1,4-dioxane-2,5-diol

Cat. No.: B14700887
CAS No.: 20688-60-2
M. Wt: 240.21 g/mol
InChI Key: ATNGSTZPPZQWNB-NDXJVULZSA-N
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Description

Properties

CAS No.

20688-60-2

Molecular Formula

C8H16O8

Molecular Weight

240.21 g/mol

IUPAC Name

acetic acid;(2S,5R)-1,4-dioxane-2,5-diol

InChI

InChI=1S/C4H8O4.2C2H4O2/c5-3-1-7-4(6)2-8-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4)/t3-,4+;;

InChI Key

ATNGSTZPPZQWNB-NDXJVULZSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1[C@@H](OC[C@H](O1)O)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1C(OCC(O1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S,5R)-1,4-dioxane-2,5-diol typically involves the condensation of acetic acid with a precursor of (2S,5R)-1,4-dioxane-2,5-diol. One common method is the catalytic condensation of acetic acid with a dioxane derivative in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor technology to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S,5R)-1,4-dioxane-2,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid;(2S,5R)-1,4-dioxane-2,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(2S,5R)-1,4-dioxane-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups in the dioxane ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetic acid component can participate in acid-base reactions, affecting the pH and chemical environment .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : (2S,5R)-1,4-Dioxane-2,5-diol (stereospecific form of 1,4-dioxane-2,5-diol) with acetic acid.
  • Molecular Formula : C₄H₈O₄ (for the diol) + C₂H₄O₂ (acetic acid).
  • CAS Numbers :
    • 1,4-Dioxane-2,5-diol: 23147-58-2 (general form) .
    • (2S,5R)-stereoisomer: Specific stereochemistry is referenced in synthesis protocols and derivatives (e.g., (2S,5R)-1,4-dioxane-2,5-dicarboxylic acid) .
  • Structure : A six-membered 1,4-dioxane ring with hydroxyl groups at positions 2 and 3. The stereospecific (2S,5R) configuration distinguishes it from other diastereomers (e.g., cis- or trans-forms) .

Key Properties :

  • Role in Reactions :
    • Acts as a glycolaldehyde dimer, hydrolyzing to release glycolaldehyde under aqueous conditions .
    • Forms via transglycosylation during pyrolysis or alkaline degradation of cellulose, as observed in textile filtration residues (e.g., concentrations up to 34.07% in FR-W-W samples) .
  • Physical Data :
    • Molecular weight: 120.1 g/mol (diol component) .
    • Solubility: Highly soluble in DMSO (832.64 mM) .

Comparison with Structurally Similar Compounds

Glycolaldehyde Dimer (1,4-Dioxane-2,5-Diol)

  • Similarities :
    • Same molecular formula (C₄H₈O₄) and ring structure .
    • Functions as a precursor to glycolaldehyde in lignin stabilization and pyrolysis reactions .
  • Differences :
    • Lacks stereochemical specificity (generic form vs. (2S,5R)-configured diol).
    • Lower thermal stability: Degrades to free glycolaldehyde under acidic or hydrolytic conditions, whereas the stereospecific form may exhibit distinct reactivity in chiral environments .

cis-1,4-Dioxane-2,5-Diol (CAS 110822-85-0)

  • Structure : (2R,5R)-configured diol .
  • Comparison: Stereochemistry: Opposite configuration at C2 and C5 compared to (2S,5R)-diol. Applications: Limited data, but cis-diols are less commonly reported in industrial processes compared to the transglycosylation-active (2S,5R) form .

2,3,5,6-Tetramethyl-1,4-Dioxane-2,5-Diol

  • Comparison :
    • Molecular Weight : 176.212 g/mol vs. 120.1 g/mol for the unsubstituted diol .
    • Reactivity : Methyl groups hinder hydrolysis and transglycosylation, making it less relevant in cellulose degradation or corrosion inhibition compared to the parent diol .

1,4-Dioxane-2,5-Dicarboxylic Acid Derivatives

  • Example : (2S,5R)-1,4-Dioxane-2,5-dicarboxylic acid .
  • Comparison :
    • Functional Groups : Carboxylic acid groups replace hydroxyls, increasing acidity (pKa ~2–3 vs. ~10–12 for diols).
    • Applications : Used in chiral synthesis (e.g., ester derivatives like 2-methyl ester) .

Acetic Acid-Containing Analogues

  • Example : Acetic acid;(2S,3S,4R,5R,6S)-4,5-diacetoxy-6-methyl-2-(4-nitro-benzylsulfanyl)-tetrahydro-pyran-3-yl ester .
  • Comparison :
    • Complexity : The pyran-based structure with multiple substituents contrasts with the simpler 1,4-dioxane ring.
    • Role of Acetic Acid : Functions as a protecting group (e.g., acetoxy) in multi-step syntheses, unlike its role as a co-solvent or weak acid in the target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
(2S,5R)-1,4-Dioxane-2,5-diol C₄H₈O₄ 120.1 23147-58-2 Stereospecific diol
Glycolaldehyde dimer C₄H₈O₄ 120.1 23147-58-2 Non-stereospecific
cis-1,4-Dioxane-2,5-diol C₄H₈O₄ 120.1 110822-85-0 (2R,5R) configuration
2,3,5,6-Tetramethyl derivative C₈H₁₆O₄ 176.212 Not specified Methyl-substituted, no stereocenters

Research Findings and Key Contrasts

  • Stereochemical Impact: The (2S,5R)-configured diol demonstrates higher transglycosylation activity compared to non-specific forms, as evidenced by its elevated concentrations in washed textile residues .
  • Acetic Acid Synergy : In composite systems, acetic acid may enhance decarboxylation of polyesters (e.g., benzoic acid content increases from 1.08% to 2.17% in FR-W-W samples) , though its direct interaction with the diol requires further study.
  • Degradation Pathways : Unlike methylated derivatives, the unsubstituted diol readily hydrolyzes to glycolaldehyde, a critical intermediate in biomass processing .

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